STK899704

Description

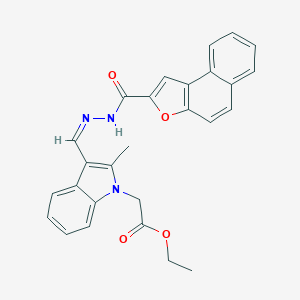

Structure

3D Structure

Properties

Molecular Formula |

C27H23N3O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

ethyl 2-[3-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate |

InChI |

InChI=1S/C27H23N3O4/c1-3-33-26(31)16-30-17(2)22(20-10-6-7-11-23(20)30)15-28-29-27(32)25-14-21-19-9-5-4-8-18(19)12-13-24(21)34-25/h4-15H,3,16H2,1-2H3,(H,29,32)/b28-15- |

InChI Key |

LRJLDVJFMBTCOG-MBTHVWNTSA-N |

SMILES |

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |

Isomeric SMILES |

CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |

Canonical SMILES |

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |

Synonyms |

ethyl 2-(3-((E)-(benzo(e)(1)benzofuran-2-carbonylhydrazinylidene)methyl)-2-methylindol-1-yl)acetate STK899704 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Considerations of Stk899704

Chemical Synthesis Routes for STK899704

The synthesis of this compound has been reported, with the compound being synthesized at the Korea Research Institute of Bioscience and Biotechnology (KRIBB). nih.gov A detailed synthetic procedure and characterization data have been previously described. nih.gov The preparation of this compound begins with 2-Hydroxy-1-naphthaldehyde and ethyl bromoacetate. nih.gov

Structural Motifs of this compound and Their Relevance (e.g., Acylhydrazone Moiety)

This compound is chemically known as ethyl(2-methyl-3-((E)-((naphtha(2,1-b)furan-2-ylcarbonyl)hydrazono)methyl)-1H-indole-1-yl)acetate. nih.govfrontiersin.orgbmbreports.orgvitasmlab.bizfrontiersin.org Its structure includes several key motifs, notably an acylhydrazone moiety. nih.govfrontiersin.orgplos.org The acylhydrazone moiety is recognized as a valuable scaffold in drug development, particularly in the context of anticancer therapy, due to its association with antimitotic activity. nih.govplos.org The molecule also incorporates a naphtho[2,1-b]furan (B1199300) group and an indole (B1671886) core. nih.govfrontiersin.orgbmbreports.orgvitasmlab.bizfrontiersin.org

The structure of this compound has been confirmed through analytical techniques including ¹H NMR, ¹³C NMR, and mass analyses. nih.gov For instance, the ¹H NMR spectrum shows characteristic signals corresponding to the amide proton of the acylhydrazone group, the azomethine proton, aromatic protons, and protons from the ethyl and methyl groups. nih.gov

Relationship to Known Tubulin Inhibitor Scaffolds

This compound has been identified as a novel tubulin inhibitor. nih.govplos.orgmedkoo.comresearchgate.netresearchgate.net Its mechanism of action involves the inhibition of tubulin polymerization. nih.govplos.orgmedkoo.comresearchgate.net This inhibition leads to the depolymerization of microtubules within cultured cells. nih.govplos.orgmedkoo.comresearchgate.net

Research suggests that this compound binds to tubulin at a site that overlaps with the colchicine-binding site, located at the interface between the α- and β-subunits of the tubulin heterodimer. plos.orgresearchgate.net This indicates a functional relationship to known tubulin inhibitors that target the colchicine (B1669291) site, such as colchicine itself. plos.orgresearchgate.netebi.ac.uk Tubulin inhibitors are broadly classified based on their effect on microtubule dynamics; destabilizing agents, like colchicine and vinca (B1221190) alkaloids, inhibit polymerization, while stabilizing agents, such as taxanes, enhance it. frontiersin.orgplos.org this compound functions as a microtubule-depolymerizing agent. frontiersin.orgplos.org

The interaction of this compound with tubulin and its effect on microtubule dynamics are central to its biological activities, including its antiproliferative effects on various cancer cell lines. nih.govplos.orgresearchgate.net

Detailed Research Findings

This compound has demonstrated antiproliferative activity against a range of cancer cell lines, with reported IC₅₀ values typically falling within the range of 0.2 to 1.0 μM. nih.govplos.orgresearchgate.netresearchgate.net

| Compound | Activity Type | IC₅₀ Range (μM) | Cell Lines |

| This compound | Antiproliferative | 0.2 - 1.0 | Various cancer cell lines (e.g., HeLa, A549) nih.govplos.orgresearchgate.net |

The inhibition of tubulin polymerization by this compound leads to mitotic arrest. nih.govplos.orgmedkoo.com This is associated with changes in cell cycle regulatory proteins, such as increased phosphorylation of Cdc25C and accumulation of cyclin B1 and Plk1. nih.govplos.org

Molecular and Cellular Mechanisms of Action of Stk899704

Microtubule Destabilization and Tubulin Interactions

STK899704 is classified as a microtubule-destabilizing agent. nih.gov Its activity is directed at tubulin, the fundamental protein component of microtubules. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov By interfering with tubulin, this compound disrupts the delicate balance of microtubule polymerization and depolymerization, which is critical for cellular function. nih.govresearchgate.net

In cell-free assays, this compound has been shown to directly inhibit the polymerization of purified tubulin. nih.govnih.govdoaj.org The effect was observed by tracking the change in turbidity over time, a standard method for monitoring microtubule assembly. nih.gov In these in vitro experiments, this compound demonstrated a concentration-dependent inhibition of tubulin polymerization, confirming its role as a direct tubulin-binding agent that prevents the formation of microtubules. nih.govresearchgate.net This inhibitory effect is a hallmark of microtubule-depolymerizing agents like colchicine (B1669291) and vinca (B1221190) alkaloids. nih.gov

The in vitro activity of this compound translates to a potent ability to disrupt microtubule networks within cultured cells. nih.govnih.govdoaj.org Immunofluorescence staining in various cell lines, including HeLa cervical cancer cells and A549 non-small cell lung cancer (NSCLC) cells, has provided visual evidence of this effect. researchgate.netfrontiersin.orgnih.gov Treatment with this compound leads to a significant reduction and disorganization of the intracellular microtubule network. researchgate.net This destabilization of the microtubule cytoskeleton disrupts processes that depend on these structures, such as the formation of the mitotic spindle. nih.govnih.gov

Computer modeling and binding studies have proposed that this compound exerts its inhibitory effect by binding to tubulin at or near the colchicine-binding site. nih.govnih.govresearchgate.net This binding pocket is located at the interface between the α- and β-tubulin subunits of the heterodimer. nih.gov While the classic ligand colchicine primarily resides within the β-tubulin subunit, the proposed binding mode for this compound suggests it traverses the interface between the αβ-tubulin heterodimer, overlapping with the colchicine site. nih.govdoaj.org Agents that bind to this site are known to inhibit tubulin polymerization, consistent with the observed actions of this compound. nih.gov

Cell Cycle Perturbations Induced by this compound

By disrupting microtubule dynamics, this compound critically impairs the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. nih.gov This impairment triggers the spindle assembly checkpoint, leading to a halt in cell cycle progression. mdpi.com

Treatment with this compound leads to a robust arrest of cells in the G2/M phase of the cell cycle. frontiersin.orgnih.gov Flow cytometry analysis has shown a concentration-dependent increase in the population of cells in G2/M phase following exposure to the compound. nih.govresearchgate.net This accumulation of cells in mitosis is a direct consequence of the disruption of the mitotic spindle, which prevents the proper alignment and segregation of chromosomes, thereby blocking the transition from metaphase to anaphase. nih.govnih.gov This prolonged mitotic arrest is a key factor in the compound's antiproliferative effects. nih.govdoaj.org

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| HeLa | Cervical Cancer | 350 |

| A549 | Non-Small Cell Lung Cancer | - |

| MCF7 | Breast Cancer | - |

| PC3 | Prostate Cancer | - |

| SK-OV-3 | Ovarian Cancer | - |

Data derived from studies on the antiproliferative effects of this compound. The IC₅₀ value for HeLa cells is specifically reported as 350 nM, while for other cell lines, it ranges from 0.2 to 1.0 μM (200 to 1000 nM). nih.govnih.gov

The mitotic arrest induced by this compound is associated with significant changes in the levels and activity of key cell cycle regulatory proteins. nih.govfrontiersin.org In HeLa cells, the arrest is accompanied by increased phosphorylation of Cdc25C and an accumulation of Cyclin B1 and Polo-like kinase 1 (Plk1), which are all markers of mitotic entry and arrest. nih.govnih.govdoaj.orgresearchgate.net

In A549 lung cancer cells, this compound treatment was found to inhibit the expression of Cyclin A. frontiersin.org Furthermore, treatment led to elevated levels of the tumor suppressor protein p53 and its phosphorylated form, as well as increases in the cyclin-dependent kinase inhibitors p21 and p27. frontiersin.orgnih.gov This suggests that in addition to disrupting the mitotic spindle, this compound activates DNA damage response pathways that contribute to cell cycle arrest. frontiersin.orgnih.gov

| Protein | Effect of this compound | Associated Cell Line(s) |

|---|---|---|

| Cyclin B1 | Accumulation | HeLa |

| Plk1 (Polo-like kinase 1) | Accumulation | HeLa |

| Cdc25C | Increased Phosphorylation | HeLa |

| Cyclin A | Inhibition of Expression | A549 |

| p53 | Increased Levels | A549 |

| Phospho-p53 | Increased Levels | A549 |

| p21 | Increased Levels | A549 |

| p27 | Increased Levels | A549 |

Modulation of Cell Cycle Regulatory Proteins

Cdc25C Phosphorylation

Treatment with this compound leads to an increased phosphorylation of the cell division cycle 25C (Cdc25C) phosphatase. nih.gov This post-translational modification is a critical event in the regulation of mitotic entry. The phosphorylation status of Cdc25C is intricately linked to the activation of the cyclin B1/CDK1 complex, a master regulator of mitosis. Increased phosphorylation of Cdc25C is a hallmark of mitotic arrest, indicating that this compound's interference with microtubule function activates cellular checkpoints that modulate Cdc25C activity to halt cell division. nih.gov

Cyclin B1 Accumulation

A direct consequence of the mitotic arrest induced by this compound is the significant accumulation of Cyclin B1. nih.govfrontiersin.org Cyclin B1 is the regulatory subunit of the Maturation Promoting Factor (MPF), and its levels typically peak at the G2/M transition before being degraded for mitotic exit. The disruption of the mitotic spindle by this compound prevents the cell from satisfying the spindle assembly checkpoint, leading to a sustained arrest in mitosis and a corresponding build-up of Cyclin B1 protein. nih.gov

Polo-like Kinase 1 (Plk1) Accumulation

Concurrent with the rise in Cyclin B1 levels, cells treated with this compound also exhibit an accumulation of Polo-like Kinase 1 (Plk1). nih.govfrontiersin.org Plk1 is a crucial serine/threonine kinase that plays multiple roles throughout mitosis, including centrosome maturation, spindle formation, and cytokinesis. The accumulation of Plk1 is another indicator of the mitotic arrest caused by this compound, as its levels are tightly regulated and peak during mitosis. nih.gov

Cyclin A Expression Alterations

In contrast to the accumulation of mitotic proteins like Cyclin B1 and Plk1, this compound treatment results in a dramatic decrease in the levels of Cyclin A in A549 non-small cell lung cancer cells. frontiersin.org Cyclin A is essential for both S phase progression and the G2/M transition. The reduction in Cyclin A levels suggests that this compound's impact on the cell cycle is complex, not only causing a block in mitosis but also affecting earlier cell cycle regulators, which may contribute to the induction of abnormal mitosis and subsequent cell fates like mitotic catastrophe, cell death, and senescence. frontiersin.org

G2/M Phase Accumulation and Sub-G1 Population Increase

Flow cytometry analysis of cancer cells treated with this compound reveals a significant accumulation of cells in the G2/M phase of the cell cycle. frontiersin.orgnih.gov This is a direct consequence of the mitotic arrest induced by the compound's tubulin-destabilizing activity. nih.gov Prolonged arrest in mitosis ultimately leads to an increase in the sub-G1 population, which is indicative of apoptotic cell death and DNA fragmentation. nih.govfrontiersin.org In A549 cells, the proportion of cells in the G2/M phase increased consistently for up to 12 hours of treatment, while the sub-G1 population showed a marked increase by 24 hours. frontiersin.org

| Cell Cycle Phase | Effect of this compound Treatment | Time Course |

| G2/M Phase | Significant increase in cell population | Peaks around 12 hours |

| Sub-G1 Phase | Marked increase in cell population | Becomes significant by 24 hours |

Orchestration of Cell Death and Senescence by this compound

The cellular stress induced by this compound triggers pathways leading to both programmed cell death (apoptosis) and a state of irreversible growth arrest known as senescence.

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis. nih.gov The prolonged mitotic arrest caused by the drug is a key trigger for this process. nih.gov Mechanistically, in human A549 non-small cell lung cancer cells, this compound-induced apoptosis is linked to the activation of the p53 pathway. frontiersin.orgnih.gov Treatment with the compound leads to elevated levels of both total and phosphorylated p53. frontiersin.org The activation of p53, a critical tumor suppressor, can initiate apoptosis in response to cellular stress, such as the DNA damage that can arise from mitotic catastrophe. frontiersin.orgresearchgate.net This suggests that this compound promotes cell death by inducing DNA damage response pathways that are, at least in part, mediated by p53. frontiersin.orgnih.gov

| Compound | Effect on Apoptosis | Associated Pathway |

| This compound | Induces apoptosis | p53 pathway activation |

Mitotic Catastrophe as a Consequence of this compound Treatment

Mitotic catastrophe is an oncosuppressive mechanism that occurs in response to mitotic failure, leading to cell death or senescence. nih.govresearchgate.net Treatment with the small molecule this compound has been observed to induce mitotic catastrophe in cancer cells. frontiersin.orgnih.govfrontiersin.org This process is a key outcome of the cellular stress inflicted by the compound. The induction of mitotic catastrophe is linked to the destabilization of microtubules, which disrupts the proper formation and function of the mitotic spindle during cell division. nih.govfrontiersin.org This failure in mitosis prevents the cell from completing its division cycle correctly, ultimately triggering pathways that lead to cell death and preventing the proliferation of damaged cells. frontiersin.orgfrontiersin.org

Cellular Senescence Promotion via p53-Associated DNA Damage Response Pathways

This compound actively promotes cellular senescence, a state of irreversible cell cycle arrest, in non-small cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov This effect is mediated through the activation of DNA damage response pathways that are closely associated with the tumor suppressor protein p53. frontiersin.orgnih.govfrontiersin.org Cellular senescence serves as a potent anti-tumor mechanism by preventing the proliferation of cells that have incurred damage. nih.govnih.gov The activation of p53 is a critical event in this process, as it orchestrates the cell's response to DNA damage, leading to either repair, apoptosis, or senescence. nih.govnih.govnih.gov In the case of this compound treatment, the induced DNA damage response culminates in a p53-dependent induction of senescence. frontiersin.orgfrontiersin.org

Analysis of Senescence-Associated Secretory Phenotype (SASP) Gene Expression

A key characteristic of senescent cells is the development of a Senescence-Associated Secretory Phenotype (SASP), where they secrete a variety of signaling molecules, including pro-inflammatory cytokines and chemokines. frontiersin.orgbiorxiv.org In studies involving A549 lung cancer cells, treatment with this compound led to the upregulation of genes associated with the SASP. frontiersin.org This indicates that the senescence induced by this compound is accompanied by this complex secretory profile. The SASP can have diverse effects on the surrounding tissue microenvironment. nih.gov

Analysis via RT-PCR has shown that this compound treatment upregulates the mRNA levels of several SASP-associated factors. frontiersin.org

| SASP-Associated Gene | Effect of this compound Treatment | General Function in SASP |

|---|---|---|

| IL-1β | Upregulated | Pro-inflammatory cytokine |

| IL-8 | Upregulated | Pro-inflammatory chemokine, involved in angiogenesis and metastasis |

| CXCR2 | Upregulated | Receptor for IL-8, mediates inflammatory responses |

DNA Damage Response Activation by this compound

The anticancer effects of this compound are fundamentally linked to its ability to activate the DNA damage response (DDR). frontiersin.orgnih.govfrontiersin.org The DDR is a complex network of signaling pathways that cells use to detect and respond to DNA damage, thereby maintaining genomic integrity. mmsl.cznih.gov this compound is thought to cause DNA damage indirectly through the destabilization of microtubules and tubulin aggregation, which leads to cell cycle arrest and subsequent activation of the core DDR pathways. nih.govfrontiersin.org This activation is a critical step that precedes and initiates the previously described outcomes of mitotic catastrophe and cellular senescence. frontiersin.orgfrontiersin.org

Induction of DNA Damage Markers (e.g., γ-H2A.X)

The activation of the DDR pathway by this compound-induced stress is expected to involve the induction of key DNA damage markers. One of the most sensitive and earliest markers of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2A.X at serine 139, creating γ-H2A.X. mmsl.czsemanticscholar.org The formation of γ-H2A.X foci at the sites of DNA damage serves as a platform to recruit and accumulate a cascade of DNA repair and signaling proteins. mmsl.cznih.gov While direct measurement of γ-H2A.X following this compound treatment is not specified in the provided context, the compound's established role in causing DNA damage and activating the DDR strongly implies the involvement of such markers. frontiersin.orgfrontiersin.org The activation of the DDR is a complex process, and γ-H2A.X plays a crucial role in orchestrating the assembly of repair machinery and amplifying the damage signal. nih.gov

Role of the p53 Pathway in this compound-Mediated Responses

The p53 pathway is central to the cellular response triggered by this compound. frontiersin.orgnih.gov As the "guardian of the genome," the p53 protein is a key transcription factor that responds to cellular stress, including DNA damage, by regulating genes involved in cell cycle arrest, apoptosis, and senescence. youtube.com Research demonstrates that this compound treatment leads to a significant increase in the levels of total p53 and, importantly, its activated, phosphorylated form. frontiersin.org

The activation of p53 subsequently induces the expression of its downstream target genes, which are critical effectors of the cellular response. frontiersin.org

| Protein | Effect of this compound Treatment | Function in the p53 Pathway |

|---|---|---|

| p53 | Elevated levels | Tumor suppressor that initiates DNA damage response. youtube.com |

| Phosphorylated p53 | Elevated levels | Activated form of p53, stabilized to initiate gene transcription. frontiersin.org |

| p21 | Enhanced levels | A cyclin-dependent kinase inhibitor that enforces cell cycle arrest. frontiersin.org |

| p27 | Enhanced levels | Another cyclin-dependent kinase inhibitor involved in cell cycle arrest. frontiersin.org |

This activation of the p53 pathway is essential for the this compound-induced senescence observed in cancer cells, confirming that the compound's mechanism of action is critically dependent on this tumor suppressor pathway. frontiersin.orgfrontiersin.org

Preclinical Efficacy Studies of Stk899704

In vitro Antiproliferative Activity Across Various Cancer Cell Lines

STK899704 has demonstrated notable antiproliferative activity against a diverse array of cancer cell lines in laboratory settings.

Efficacy Against Broad Range of Human Cancer Cell Lines

This compound has been shown to suppress the proliferation of human cancer cell lines originating from various tissues. Studies have reported its inhibitory effects on cell lines derived from skin, bone, breast, colon, prostate, lung, stomach, brain, and liver cancers, as well as leukemia. nih.govwikipedia.orgfishersci.se The half-maximal inhibitory concentration (IC50) values for this compound across these diverse cancer cell lines have been observed to range from 0.2 to 1.0 μM. wikipedia.orgwikipedia.orgwikipedia.org Another study reported IC50 values ranging from 0.35 to 1.54 μM against a variety of human cancer cell lines. nih.govfishersci.se Specifically, this compound suppressed the growth of HeLa cervical cancer cells with an IC50 of 350 nM. fishersci.sewikidata.org Its antiproliferative effect on HeLa cells has been shown to be dose-dependent. nih.govwikipedia.orgwikidata.org this compound has also been investigated for its effects on A549 human non-small cell lung cancer (NSCLC) cells, affecting cell cycle progression and decreasing cell viability in a dose-dependent manner. The compound has been identified as a novel anti-proliferative agent that destabilizes microtubules, leading to mitotic arrest and apoptosis in a broad range of cancer cells.

Below is a summary of reported IC50 ranges for this compound against various human cancer cell lines:

| Cancer Type | IC50 Range (μM) | Source(s) |

| Various Origins | 0.2 - 1.0 | wikipedia.orgwikipedia.orgwikipedia.org |

| Various Origins | 0.35 - 1.54 | nih.govfishersci.se |

| Cervical (HeLa) | 0.35 | fishersci.sewikidata.org |

| Lung (A549) | 0.84 (at 96h) |

Specificity and Selectivity in Cancer vs. Normal Cell Lines

Information explicitly detailing the specificity and selectivity of this compound in cancer cell lines versus normal cell lines is not extensively provided within the scope of the provided search results. The focus of the available information is primarily on the antiproliferative effects of this compound against various cancer cell types.

Overcoming Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer therapy, and studies have investigated this compound's activity against resistant cell lines. nih.govwikipedia.orgfishersci.se

Activity Against P-glycoprotein Overexpressing Cell Lines

One major mechanism of acquired resistance to anticancer drugs is mediated by the overexpression of the drug-efflux protein P-glycoprotein (P-gp). nih.govfishersci.se Unlike several existing anticancer drugs such as Paclitaxel (B517696) and Doxorubicin, this compound has demonstrated effective antiproliferative activity against multidrug-resistant cancer cell lines. nih.govwikipedia.orgfishersci.sewikipedia.org this compound exhibits equal or better potency in both parental and multidrug-resistant cells overexpressing P-glycoprotein, suggesting its potential to overcome P-gp-mediated resistance. nih.govwikipedia.orgfishersci.se this compound has shown potent cytotoxic effects against MDR cell lines such as K562/ADR and MCF7/ADR, with low resistance factors (0.12 and 0.16, respectively). nih.gov

Comparisons with Other Anticancer Drugs in MDR Models

In multidrug-resistant cell lines, which were resistant to Doxorubicin, Paclitaxel, Vinblastine (B1199706), and Colchicine (B1669291) with high resistance factors (ranging from 7.6 to 582 fold), this compound maintained potent cytotoxic activity. nih.govwikidata.org This contrasts with the reduced efficacy of conventional drugs in these resistant models. nih.govwikipedia.org The ability of this compound to effectively display antiproliferative activity against these resistant lines differentiates it from many existing anticancer drugs. nih.govwikipedia.orgwikipedia.org

Below is a comparison of the effect of this compound and other drugs on multidrug-resistant cell lines based on resistance factors:

| Compound | K562/ADR (Resistance Factor) | MCF7/ADR (Resistance Factor) | Source(s) |

| This compound | 0.12 | 0.16 | nih.gov |

| Doxorubicin | 582 | 12.7 | nih.gov |

| Paclitaxel | 13.6 | 7.6 | nih.gov |

| Vinblastine | 14.3 | 10.5 | nih.gov |

| Colchicine | 12.9 | 13.8 | nih.gov |

In vivo Anticancer and Chemopreventive Efficacy

Preclinical evaluation of this compound has extended to in vivo models, demonstrating its potential for both anticancer and chemopreventive effects. nih.govwikipedia.orgwikipedia.org

In a DMBA/TPA-induced skin carcinogenesis model, this compound was investigated for its efficacy. nih.govwikipedia.orgfishersci.se The in vivo studies showed that this compound is potent in both the prevention and regression of tumors, significantly reducing the number and volume of skin tumors. nih.govwikipedia.orgwikipedia.org The efficacy of this compound in reducing tumor volume (approximately 80% reduction) was found to be comparable to, or even exceed, that of 5-fluorouracil (B62378) (approximately 76% reduction), a widely used anticancer therapeutic for skin cancer. nih.govwikipedia.orgwikidata.org The mean weight of skin tumors was also significantly decreased in the this compound-treated group. wikipedia.org

Furthermore, this compound has shown substantial antitumor activity in an in vivo A549 lung cancer cell xenograft model, where orally administered this compound led to decreased tumor weight and slower tumor growth compared to the control group.

These in vivo findings indicate that this compound possesses potent chemopreventive and antitumor effects in relevant animal models. nih.govwikipedia.org

Tumor Regression and Prevention in Carcinogenesis Models (e.g., DMBA/TPA-induced skin cancer)

The efficacy of this compound has been investigated in vivo using a DMBA/TPA-induced skin carcinogenesis model. This model is a widely used experimental system for studying tumor initiation and promotion in skin cancer. plos.orgnih.govresearchgate.netjove.com In this model, skin tumors are induced by topical application of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as an initiator, followed by repeated applications of 12-O-tetradecanoyl phorbol-13-acetate (TPA) as a tumor promoter. researchgate.netjove.compnas.orgspandidos-publications.com

Preclinical evaluation of this compound in this model revealed both chemopreventive and antitumor activities. plos.orgnih.gov Treatment with this compound significantly decreased both the number and size of tumors compared to the TPA treatment alone. plos.orgnih.gov Specifically, this compound treatment resulted in approximately a 76% reduction in the average number of DMBA/TPA-induced skin tumors after 15 weeks. plos.orgnih.gov The tumor volume was also reduced by approximately 80% at 15 weeks with this compound treatment. plos.orgnih.gov The mean weight of the skin tumors in the this compound-treated group was significantly decreased by 9.4-fold. plos.orgnih.gov These findings indicate that this compound exhibits potent chemopreventive and antitumor effects in this model. plos.orgnih.gov The efficacy of this compound in reducing tumor number and volume was comparable to or exceeded that of 5-fluorouracil (5-FU), a widely used anticancer therapeutic. plos.orgnih.govnih.govnih.gov

Table 1: Efficacy of this compound in DMBA/TPA-induced Skin Carcinogenesis Model (15 Weeks)

| Treatment Group | Average Number of Tumors (% Reduction vs. TPA) | Average Tumor Volume (% Reduction vs. TPA) | Mean Tumor Weight (Fold Decrease vs. TPA) |

| TPA alone | - | - | - |

| This compound Treatment | ~76% Reduction plos.orgnih.gov | ~80% Reduction plos.orgnih.gov | 9.4-fold Decrease plos.orgnih.gov |

| 5-FU Treatment | ~70% Reduction plos.orgnih.gov | ~76% Reduction plos.orgnih.gov | - |

Anti-tumor Activity in Xenograft Models (e.g., A549 NSCLC xenografts)

This compound has also demonstrated anti-tumor activity in in vivo xenograft models, including those using A549 human non-small cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov The A549 xenograft model is a commonly used platform for evaluating potential therapeutics for NSCLC. altogenlabs.commeliordiscovery.comxenograft.netpharmacologydiscoveryservices.com

In studies using subcutaneous A549 xenografts in mice, orally administered this compound led to decreased tumor weight and slower tumor growth compared to the vehicle-treated control group. frontiersin.orgnih.gov These data suggest that this compound possesses substantial antitumor activity in the in vivo A549 lung cancer cell xenograft model. frontiersin.orgnih.gov

Further investigation into the mechanism in A549 cells indicates that this compound induces DNA damage responses and cell cycle arrest, promoting senescence. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net While a previous study noted apoptotic activity in other cell lines, this compound showed antitumor activity in A549 cells primarily by inhibiting proliferation and inducing senescence rather than directly inducing apoptosis. frontiersin.orgfrontiersin.org this compound induced mitotic catastrophe via tubulin aggregation, which is associated with cell death and senescence. frontiersin.orgfrontiersin.orgresearchgate.net It also led to elevated levels of p53 pathway-associated proteins, suggesting an effect on the DNA damage response pathway. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net

Table 2: Efficacy of this compound in A549 NSCLC Xenograft Model

| Treatment Group | Tumor Growth Rate | Tumor Weight | Primary Mechanism in A549 Cells |

| Vehicle Control | Normal | Normal | - |

| This compound Treatment | Slower frontiersin.orgnih.gov | Decreased frontiersin.orgnih.gov | Proliferation Inhibition, Senescence Induction frontiersin.orgfrontiersin.org |

Stk899704 S Effects on Cancer Stem Cell Csc Biology

Inhibition of Cancer Stem Cell Stemness

Research indicates that STK899704 inhibits the stemness properties of cancer stem cells. researchgate.netbmbreports.orgnih.gov This inhibition of stemness is a key aspect of its potential anti-cancer activity, as stemness is linked to the aggressive nature of tumors, including their ability to metastasize and resist conventional therapies. mdpi.comopenaccessjournals.comresearchgate.net

Downregulation of Stemness-Related Gene Expression (e.g., Nanog, Oct4, Sox2, Bmi1)

A significant finding regarding this compound's effect on CSCs is its ability to downregulate the expression of key stemness-related genes. Studies using quantitative polymerase chain reaction (qPCR) have shown that this compound treatment decreases the expression levels of genes such as Nanog, Oct4, Sox2, and Bmi1 in colon cancer stem cells. bmbreports.orgnih.govkoreascience.krresearchgate.net These transcription factors are well-established markers associated with maintaining the pluripotency and self-renewal capabilities of stem cells, including CSCs. nih.govbiolegend.comnih.gov

| Gene | Effect of this compound Treatment | Method of Evaluation |

|---|---|---|

| Nanog | Decreased expression | qPCR |

| Oct4 | Decreased expression | qPCR |

| Sox2 | Decreased expression | qPCR |

| Bmi1 | Decreased expression | qPCR |

Data based on research findings on colon cancer stem cells treated with this compound. bmbreports.orgnih.govkoreascience.krresearchgate.net

Suppression of Cancer Stem Cell Sphere Formation

Cancer stem cells often exhibit the ability to form characteristic floating spheroid bodies (spheres) in specific culture conditions, which is considered an in vitro indicator of their self-renewal capacity and stemness. bmbreports.orgkoreascience.kr Studies have demonstrated that this compound treatment leads to a reduction in the number and diameter of these spheroid bodies formed by colon cancer stem cells. bmbreports.orgkoreascience.kr This suppression of sphere formation further supports the inhibitory effect of this compound on CSC stemness and self-renewal properties. bmbreports.orgkoreascience.kr

| Cell Line (CSC) | Effect of this compound on Sphere Formation | Observation |

|---|---|---|

| HT29 CSCs | Reduced number and diameter of spheres | Observed under microscope, diameter measured |

| SW620 CSCs | Reduced number and diameter of spheres | Observed under microscope, diameter measured |

Data based on research findings on colon cancer stem cells treated with this compound. bmbreports.orgkoreascience.kr

Impact on Cancer Stem Cell Markers (e.g., CD133, CD44)

Cancer stem cells are often identified and isolated based on the expression of specific cell surface markers, such as CD133 and CD44. bmbreports.orgkoreascience.krijmcmed.org Research indicates that this compound treatment decreases the number of cells expressing these common CSC markers in colon cancer cell populations. bmbreports.orgkoreascience.krresearchgate.net This reduction in CD133-positive and CD44-positive cell populations suggests that this compound can reduce the proportion of cells with CSC characteristics. bmbreports.orgkoreascience.kr

| Marker | Effect of this compound Treatment | Method of Evaluation |

|---|---|---|

| CD133 | Decreased number of positive cells | FACS analysis |

| CD44 | Decreased number of positive cells | FACS analysis |

Data based on research findings on colon cancer stem cells treated with this compound. bmbreports.orgkoreascience.krresearchgate.net

Modulation of Cellular Signaling Pathways by Stk899704

Inhibition of Cancer Cell Migration and Motility

STK899704 has been shown to significantly inhibit the motility of cancer cells. Studies using wound healing assays, particularly in colon cancer cell lines such as HT29, have demonstrated a reduction in cell migration upon treatment with this compound. researchgate.netbmbreports.orgnih.govnih.govresearchgate.net This inhibitory effect on cell movement suggests a potential role for this compound in suppressing the metastatic potential of cancer cells. The reduction in migration capacity in HT29 colon cancer cells treated with this compound has been observed in wound healing assays. bmbreports.orgnih.govresearchgate.net

Effects on Focal Adhesion Kinase (FAK) Pathway

A key mechanism through which this compound exerts its effects on cell migration involves the Focal Adhesion Kinase (FAK) pathway. FAK is a non-receptor protein tyrosine kinase that plays a critical role in cell behavior, including migration, adhesion, and proliferation, and is often overexpressed and activated in various cancers. nih.govresearchgate.netuclouvain.be

Downregulation of FAK Expression

This compound has been found to downregulate the expression levels of FAK. Specifically, studies in HT29 colon cancer cells have shown that this compound treatment leads to decreased mRNA expression levels of FAK. researchgate.netbmbreports.orgnih.govnih.gov While the total protein level of FAK may not be affected, this compound has been shown to inhibit the phosphorylation of FAK, which is crucial for its activation and downstream signaling. nih.govresearchgate.net

Suppression of MEK/ERK Signaling as Downstream Targets of FAK

The FAK pathway is linked to the mitogen-activated protein kinase (MAPK) pathway, including MEK and ERK. nih.govresearchgate.net Research indicates that this compound suppresses the activity of MEK (mitogen-activated protein kinase kinase) and ERK (extracellular signal-regulated kinase), which are downstream signaling molecules of FAK. researchgate.netbmbreports.orgnih.govnih.govkstudy.comkoreascience.kr Studies using Western blot analysis have shown decreased phosphorylation levels of MEK and ERK following this compound treatment in HT29 cells. nih.govresearchgate.net This suppression of the FAK-MEK-ERK pathway is suggested to be a primary mechanism by which this compound inhibits cancer cell migration. nih.govresearchgate.net

Data illustrating the effect of this compound on the phosphorylation of FAK, MEK, and ERK in HT29 cells after 24 hours of treatment are presented below, based on research findings:

| Protein | Treatment (µM) | Relative Phosphorylation Level |

| p-FAK | Control | 1.0 |

| p-FAK | 0.2 | ~0.8 |

| p-FAK | 0.4 | ~0.5 |

| p-MEK | Control | 1.0 |

| p-MEK | 0.2 | ~0.7 |

| p-MEK | 0.4 | ~0.4 |

| p-ERK | Control | 1.0 |

| p-ERK | 0.2 | ~0.6 |

| p-ERK | 0.4 | ~0.3 |

Note: Values are approximate based on interpretation of graphical data from source researchgate.net. Precise values may vary between experiments.

Interplay with DNA Damage Response and p53 Pathway

Beyond its effects on migration pathways, this compound has also been shown to interact with the DNA damage response and the p53 pathway, particularly in lung cancer cells (A549). This compound can induce DNA damage responses and cell cycle arrest. nih.govfrontiersin.orgnih.govresearchgate.net

This compound treatment has been observed to lead to elevated levels of p53 and phosphorylated p53. nih.govfrontiersin.org As p53 is a crucial regulator of the DNA damage response and plays a significant role in cell fate decisions, including senescence and apoptosis, the activation of p53 by this compound is a key aspect of its mechanism of action in certain cancer cell types. nih.govfrontiersin.orgdiva-portal.org this compound promotes senescence in cancer cells by inducing p53-associated DNA damage response pathways. nih.govfrontiersin.org This suggests that this compound can trigger cell death or inhibit proliferation through mechanisms involving DNA damage signaling and the activation of the p53 tumor suppressor pathway. nih.govnih.govresearchgate.net

The induction of DNA damage by this compound is further supported by observations of increased levels of DNA damage markers, such as γ-H2AX. researchgate.net This DNA damage appears to contribute to cell cycle arrest, specifically in the sub-G1 and G2/M phases, and can lead to mitotic catastrophe. nih.govfrontiersin.orgnih.gov The activation of the p53 pathway in response to this DNA damage plays a critical role in mediating these effects, ultimately contributing to the anti-proliferative activity of this compound. nih.govfrontiersin.orgnih.gov

Comparative Academic Perspectives on Stk899704

Relative Potency and Efficacy Compared to Established Chemotherapeutics

Research indicates that STK899704 exhibits potent antiproliferative activity against a broad spectrum of human cancer cell lines, with half-maximal inhibitory concentration (IC50) values generally ranging from 0.2 to 1.54 μM. nih.govplos.org This demonstrates its effectiveness in suppressing the growth of various cancer types, including those originating from the skin, bone, breast, colon, prostate, lung, stomach, brain, and liver, as well as leukemia. nih.gov

A significant finding regarding the efficacy of this compound is its activity against multidrug-resistant (MDR) cancer cell lines. Unlike many conventional anticancer drugs such as Taxol and doxorubicin, this compound has shown effective antiproliferative activity against MDR cell lines that overexpress P-glycoprotein (P-gp). nih.govplos.orgnih.gov In comparative studies, MDR cells resistant to doxorubicin, Taxol, vinblastine (B1199706), and colchicine (B1669291), with resistance factors ranging from 7.6 to 582 fold, exhibited significantly lower resistance to this compound, with resistance factors of 0.12 and 0.16 in K562/ADR and MCF7/ADR cell lines, respectively. nih.govplos.org This suggests that this compound may overcome resistance mediated by P-gp. nih.govplos.org

In in vivo studies using a DMBA/TPA-induced skin carcinogenesis model, this compound demonstrated potency in both preventing and regressing tumors, significantly reducing the number and volume of skin tumors. nih.govplos.orgnih.govnih.gov Notably, the efficacy of this compound in this model was found to be comparable to, and in one study nearly two times higher than, that of 5-fluorouracil (B62378), a widely used therapeutic for skin cancer. plos.orgnih.govnih.gov

The following table summarizes representative IC50 values for this compound across various cancer cell lines:

| Cancer Cell Line | Origin | IC50 (μM) | Source |

| HeLa | Cervical | 0.35 | nih.gov |

| Various | Broad Spectrum | 0.35 - 1.54 | nih.gov |

| K562/ADR | Leukemia (MDR) | Potent (RF = 0.12) | nih.govplos.org |

| MCF7/ADR | Breast (MDR) | Potent (RF = 0.16) | nih.govplos.org |

| A549 | Lung | 0.84 (at 96h) | nih.govfrontiersin.org |

RF: Resistance Factor (Ratio of IC50 in resistant cell line to parental cell line)

Mechanistic Distinctions from Other Microtubule-Targeting Agents (e.g., Taxol, Doxorubicin, Vinblastine, Colchicine)

This compound is characterized as a novel tubulin inhibitor that interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govplos.orgnih.gov Its primary mechanism involves preventing the polymerization of purified tubulin in vitro and depolymerizing microtubules in cultured cells. nih.govplos.orgnih.gov This action results in mitotic arrest, accompanied by increased Cdc25C phosphorylation and the accumulation of cyclin B1 and polo-like kinase 1 (Plk1). nih.govplos.orgnih.gov Prolonged mitotic arrest subsequently triggers apoptosis. nih.govplos.org

Microtubule-targeting agents are broadly classified into two groups based on their mechanism of action: stabilizers and destabilizers. nih.govplos.orgpatsnap.com Stabilizing agents, such as paclitaxel (B517696) (Taxol), promote microtubule polymerization and inhibit depolymerization, typically binding to the taxane-binding site on β-tubulin. nih.govplos.orgpatsnap.com Destabilizing agents, including colchicine and vinca (B1221190) alkaloids (like vinblastine), inhibit microtubule polymerization and usually bind to either the colchicine- or vinca-binding site. nih.govplos.orgpatsnap.com

This compound functions as a microtubule-depolymerizing agent. nih.govfrontiersin.orgbmbreports.orgresearchgate.net Molecular docking studies and competitive binding assays have indicated that this compound binds to tubulin at the interface between αβ-tubulin heterodimers, overlapping with the colchicine-binding site. nih.govplos.orgnih.govresearchgate.netresearchgate.net This is a key mechanistic distinction from agents like Taxol, which binds to a different site. nih.govplos.orgpatsnap.com

While both this compound and colchicine bind to the colchicine-binding site, this compound is structurally distinct from other microtubule-binding agents like colchicine, vinca alkaloids, and taxanes. nih.gov Furthermore, studies have shown that this compound competitively inhibits the binding of [3H]colchicine to tubulin, similar to unlabeled colchicine, whereas vinblastine does not significantly affect colchicine binding. nih.govplos.org This provides further evidence that this compound interacts with the colchicine-binding site and has a distinct binding profile compared to vinca alkaloids. nih.govplos.org

Unlike doxorubicin, which is a topoisomerase II inhibitor and does not directly target microtubules, this compound's primary mechanism of action is centered on disrupting microtubule dynamics. nih.govplos.org The ability of this compound to overcome P-gp-mediated multidrug resistance, a common limitation for drugs like Taxol and doxorubicin, highlights another crucial difference in its pharmacological profile. nih.govplos.orgnih.gov

| Compound | Mechanism of Action | Tubulin Binding Site | Activity in MDR (P-gp overexpression) |

| This compound | Microtubule Destabilizer | Colchicine-binding | Effective |

| Taxol | Microtubule Stabilizer | Taxane-binding | Limited |

| Doxorubicin | Topoisomerase II Inhibitor | Not applicable | Limited |

| Vinblastine | Microtubule Destabilizer | Vinca-binding | Limited |

| Colchicine | Microtubule Destabilizer | Colchicine-binding | Limited |

Future Research Directions and Translational Considerations for Stk899704

Elucidation of Additional Molecular Targets and Off-Target Effects

While STK899704 is primarily characterized as a tubulin inhibitor binding to the colchicine (B1669291) site, further research is needed to fully elucidate its molecular targets and potential off-target effects plos.orgkribb.re.krnih.gov. Although its main mechanism involves microtubule destabilization, studies in colon cancer cells suggest involvement of the FAK-MEK-ERK pathway in inhibiting migration and stemness, indicating potential interactions with other cellular components bmbreports.orgnih.govresearchgate.net. A comprehensive analysis using techniques such as proteomic profiling or target deconvolution could identify additional proteins or pathways influenced by this compound. Understanding these potential off-target effects is crucial for predicting the full spectrum of biological responses and potential side effects in a clinical setting.

Investigation of this compound in Diverse Oncological Contexts and Resistance Mechanisms

This compound has shown antiproliferative activity in various cancer cell lines and efficacy in a skin carcinogenesis model plos.orgkribb.re.krnih.govnih.gov. It has also demonstrated activity against multidrug-resistant cancer cell lines overexpressing P-glycoprotein plos.orgkribb.re.krnih.gov. Further investigation is warranted to explore its activity in a wider range of cancer types, including both solid tumors and hematological malignancies. Evaluating its efficacy in cancers known to be resistant to current tubulin-targeting agents or other standard therapies would be particularly valuable. Additionally, while resistance mediated by P-gp has been addressed, other potential mechanisms of resistance to this compound should be investigated. This could involve identifying genetic alterations, activation of alternative survival pathways, or changes in drug metabolism that could lead to reduced sensitivity. Understanding these mechanisms is essential for developing strategies to overcome or prevent resistance.

Potential for Synergistic Combinations with Other Therapeutic Modalities

Given its distinct mechanism of action as a microtubule-destabilizing agent, this compound holds potential for synergistic combinations with other therapeutic modalities. Combining this compound with agents that target different pathways involved in cancer cell growth, survival, or metastasis could lead to enhanced anti-tumor effects and potentially overcome resistance. Possible combination partners include, but are not limited to, targeted therapies (e.g., kinase inhibitors), immunotherapies, or other chemotherapeutic agents with non-overlapping mechanisms of resistance. Preclinical studies evaluating the efficacy and potential synergy of this compound in combination with these agents are necessary to identify promising therapeutic regimens. For instance, exploring combinations with FAK inhibitors might be rational in colon cancer, given this compound's impact on the FAK-MEK-ERK pathway bmbreports.orgnih.govresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.